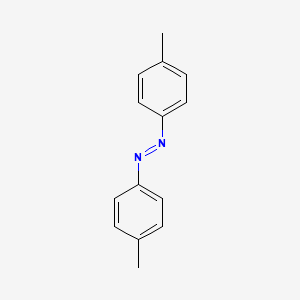

4,4'-Dimethylazobenzene

CAS No.: 501-60-0

Cat. No.: VC1959521

Molecular Formula: C14H14N2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 501-60-0 |

|---|---|

| Molecular Formula | C14H14N2 |

| Molecular Weight | 210.27 g/mol |

| IUPAC Name | bis(4-methylphenyl)diazene |

| Standard InChI | InChI=1S/C14H14N2/c1-11-3-7-13(8-4-11)15-16-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

| Standard InChI Key | WNVWWDKUMKBZQV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C |

| Canonical SMILES | CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C |

Introduction

Physical and Chemical Properties

Structure and Identification

4,4'-Dimethylazobenzene is characterized by its specific molecular structure and various identifying properties that distinguish it from other azobenzene derivatives.

Table 1: Structure and Identification Properties of 4,4'-Dimethylazobenzene

Physical Characteristics

4,4'-Dimethylazobenzene typically appears as a solid at room temperature with a characteristic yellow to orange color, which is common for many azo compounds . Its physical state and appearance are influenced by its isomeric form, with the trans (E) isomer being the more thermodynamically stable form under standard conditions.

The compound demonstrates good solubility in various organic solvents, especially non-polar or moderately polar solvents, while being poorly soluble in water . The presence of the methyl groups enhances its solubility in organic media compared to unsubstituted azobenzene.

Synthesis Methods

Several methods have been reported for the synthesis of 4,4'-Dimethylazobenzene. The most common approaches include:

Oxidation of 4,4'-Dimethylhydrazobenzene

This method involves the oxidation of 4,4'-dimethylhydrazobenzene (also known as 4,4'-diethylhydrazobenzene) to produce the corresponding azobenzene. The oxidation can be carried out using various oxidizing agents .

Diazotization and Coupling

Another approach involves the diazotization of p-toluidine followed by coupling with another p-toluidine molecule. This is a common method for synthesizing asymmetrical azobenzenes but can also be applied to symmetrical ones like 4,4'-dimethylazobenzene .

Reduction of 4,4'-Dimethylazoxybenzene

4,4'-Dimethylazobenzene can also be prepared through the reduction of 4,4'-dimethylazoxybenzene using appropriate reducing agents . Newbold and Tong reported this approach in their studies of dialkylazoxybenzenes and their corresponding azobenzenes.

Table 2: Synthesis Methods for 4,4'-Dimethylazobenzene

Photochemical Properties

Photoisomerization

One of the most significant properties of 4,4'-dimethylazobenzene is its ability to undergo reversible photoisomerization between its trans (E) and cis (Z) isomers when exposed to appropriate wavelengths of light. This property is characteristic of azobenzene derivatives and is central to many of their applications .

The trans isomer is thermodynamically more stable under standard conditions. Upon irradiation with UV light, the molecule can isomerize to the cis form. The reverse isomerization (cis to trans) can be induced by visible light irradiation or can occur thermally in the dark . The methyl groups at the para positions influence the absorption spectra and the kinetics of these photoisomerization processes.

Rebek et al. demonstrated that the photoisomerization of 4,4'-dimethylazobenzene can be utilized to expel it from the interior cavities of self-assembled hydrogen-bonded dimeric capsules, showing its potential in stimuli-responsive molecular systems .

Optical Properties

The optical properties of 4,4'-dimethylazobenzene, particularly its ultraviolet-visible (UV-Vis) absorption spectrum, are of considerable interest. The compound exhibits characteristic absorption bands that shift depending on its isomeric state.

According to Newbold and Tong, the K-band of 4,4'-dimethylazobenzene shows a bathochromic shift and increased intensity compared to unsubstituted azobenzene. Each methyl group causes a bathochromic shift of approximately 5 nm and an increase in intensity of about 1000 units. These effects are attributed to the electron-releasing inductive effect of the alkyl groups rather than hyperconjugative effects .

Applications in Research

Surface-Enhanced Raman Spectroscopy

4,4'-Dimethylazobenzene has been utilized in surface-enhanced Raman spectroscopy (SERS) studies. In research presented at the International Conference on Raman Spectroscopy (ICORS 2024), DMAB was identified as a product in the plasmon-driven reduction of 2-nitro-5-thiolobenzoic acid (2-N-5TBA) on gold and gold@palladium nanoplates .

The study revealed that on gold nanoplates, 2-N-5TBA first dimerized to form a bicarbonyl derivative of DMAB, which then decarboxylated to form DMAB. This reaction mechanism was supported by Tip-Enhanced Raman Spectroscopy (TERS) determined yields. This application highlights the importance of DMAB in understanding plasmon-driven chemical reactions on metal surfaces .

Molecular Switching Applications

The reversible photoisomerization of 4,4'-dimethylazobenzene makes it valuable for applications in molecular switching. Rebek et al. demonstrated that 4,4'-dimethylazobenzene (trans-8 in their study) could induce the quantitative thermal assembly of an encapsulation complex in mesitylene solution. This property has potential applications in the development of stimuli-responsive materials and molecular machines .

In another study, researchers investigated the use of azobenzene derivatives, including 4,4'-dimethylazobenzene, as structural controllers that can regulate the distance between fluorophores and quenchers based on their photoisomerization. This approach allows for the development of photoswitchable fluorescent molecular systems .

Related Compounds

Several compounds share structural similarities with 4,4'-dimethylazobenzene, differing primarily in their substitution patterns or core structure.

Table 3: Related Compounds of 4,4'-Dimethylazobenzene

The safety information includes precautionary statements such as P264, P270, P273, P301+P317, P330, P391, and P501, which provide guidance on safe handling, response to exposure, and disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume